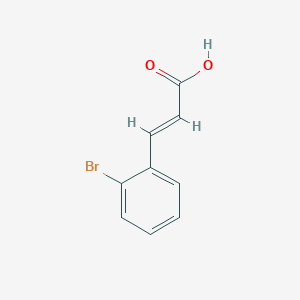

2-Bromocinnamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407679. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(2-bromophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHDOOAFLCMRFX-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801035323 | |

| Record name | 2-Bromo-trans-cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801035323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7499-56-1, 20595-39-5, 7345-79-1 | |

| Record name | o-Bromocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007499561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7499-56-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-trans-cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801035323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-bromocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromocinnamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Bromocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromocinnamic acid, a halogenated derivative of cinnamic acid, is a versatile organic compound of significant interest in chemical synthesis and pharmaceutical research. Its unique molecular architecture, featuring a bromine atom at the ortho position of the phenyl ring, imparts distinct reactivity, making it a valuable building block for the synthesis of a wide array of complex molecules and bioactive compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, tailored for professionals in the fields of chemical research and drug development.

Chemical Properties and Structure

This compound is a crystalline solid, typically appearing as a white to yellow powder. The presence of the bromine atom and the carboxylic acid functional group, combined with the conjugated system of the phenyl ring and the acrylic acid moiety, dictates its chemical behavior and physical properties.

The IUPAC name for the most common isomer is (E)-3-(2-bromophenyl)prop-2-enoic acid, indicating a trans configuration of the substituents around the carbon-carbon double bond. This stereochemistry is a key feature influencing its molecular packing in the solid state and its reactivity in various chemical transformations.

Data Presentation: Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇BrO₂ | [1][2][3] |

| Molecular Weight | 227.05 g/mol | [4] |

| Melting Point | 215-218 °C | [3] |

| Boiling Point | Not readily available | |

| Appearance | White to yellow solid | [5] |

| pKa | ~3.88 (estimated based on cinnamic acid) | [6] |

| Solubility | Soluble in alcohol, ether, and benzene; insoluble in water. | [5] |

| CAS Number | 7345-79-1 (for the trans-isomer) | [7] |

Molecular Structure

The structure of this compound features a phenyl ring substituted with a bromine atom at the ortho position relative to a propenoic acid group. The double bond in the propenoic acid side chain is typically in the trans or E configuration, which is the more stable isomer.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound via Heck Reaction

The Heck reaction provides a reliable method for the synthesis of this compound from 2-bromoiodobenzene and acrylic acid.[8][9]

Materials:

-

2-Bromoiodobenzene

-

Acrylic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN)

-

3 M Hydrochloric acid (HCl)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromoiodobenzene (1.0 eq) in acetonitrile.

-

To the stirred solution, add acrylic acid (1.5 eq), triethylamine (2.0 eq), and palladium(II) acetate (0.02 eq).

-

Heat the reaction mixture to 80-90°C and maintain this temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing 3 M HCl to precipitate the crude product.

-

Collect the solid by suction filtration and wash with cold water.

-

The crude product can be further purified by recrystallization.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

While the solution is hot, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point).

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the flask in an ice bath to maximize the yield of the purified product.

-

Collect the crystals by suction filtration, washing them with a small amount of a cold ethanol-water mixture.

-

Dry the purified crystals in a vacuum oven.

Analysis by ¹H NMR Spectroscopy

Procedure:

-

Prepare a sample by dissolving a small amount of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

-

The spectrum should show characteristic signals for the aromatic protons, the vinyl protons of the acrylic acid moiety, and the carboxylic acid proton. The coupling constants between the vinyl protons can confirm the trans stereochemistry.

Reactivity and Synthetic Applications

This compound is a valuable substrate in various organic transformations, particularly in palladium-catalyzed cross-coupling reactions where the C-Br bond can be functionalized.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring of this compound can readily participate in cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to a diverse range of substituted cinnamic acid derivatives.

Mandatory Visualizations

Synthesis of this compound via the Heck Reaction

Caption: Workflow for the synthesis of this compound via the Heck reaction.

Application of this compound in Cross-Coupling Reactions

Caption: Utility of this compound in Suzuki and Sonogashira cross-coupling reactions.

References

- 1. (E)-3-(2-Bromophenyl)propenoic acid [webbook.nist.gov]

- 2. (E)-3-(2-Bromophenyl)propenoic acid [webbook.nist.gov]

- 3. (E)-3-(2-bromophenyl)prop-2-enoic acid [stenutz.eu]

- 4. This compound | C9H7BrO2 | CID 688321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 3-Phenyl-2-propenoic acid(140-10-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. This compound | 7345-79-1 [chemicalbook.com]

- 8. odinity.com [odinity.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 2-Bromocinnamic Acid from 2-Bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-bromocinnamic acid from 2-bromobenzaldehyde. This valuable intermediate finds applications in the synthesis of various pharmaceuticals and functional materials.[1] The guide details the most common and effective methods, including the Perkin reaction, the Knoevenagel condensation, and the Wittig reaction, with a focus on experimental protocols and quantitative data to facilitate laboratory application.

Introduction

This compound is a substituted cinnamic acid derivative characterized by a bromine atom at the ortho position of the phenyl ring. This substitution pattern imparts unique reactivity, making it a crucial building block in organic synthesis, particularly in the construction of heterocyclic compounds and other complex molecular architectures. The selection of an appropriate synthetic methodology is critical and depends on factors such as desired yield, stereoselectivity, available reagents, and reaction conditions. This guide aims to provide the necessary technical details to enable researchers to make informed decisions for the synthesis of this important compound.

Synthetic Methodologies

Three primary condensation reactions are widely employed for the synthesis of cinnamic acid derivatives from aromatic aldehydes: the Perkin reaction, the Knoevenagel condensation, and the Wittig reaction. The electron-withdrawing nature of the bromine atom in 2-bromobenzaldehyde generally leads to an increased reactivity of the carbonyl carbon towards nucleophilic attack, which can influence reaction rates and yields in these transformations.

Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding carboxylic acid, which acts as a base catalyst.[1][2] The reaction typically requires high temperatures and prolonged reaction times to proceed to completion.[3] Triethylamine can also be employed as the base.[4]

Reaction Scheme:

Experimental Protocol:

A general procedure for the Perkin reaction with a substituted benzaldehyde is as follows:

-

A mixture of 2-bromobenzaldehyde, acetic anhydride, and anhydrous potassium acetate are heated at reflux (typically 180°C) for several hours (e.g., 5-8 hours).[5]

-

After cooling, the reaction mixture is poured into water and steam distilled to remove any unreacted aldehyde.

-

The resulting solution is then acidified with a mineral acid (e.g., HCl) to precipitate the crude this compound.

-

The crude product is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Quantitative Data:

| Reactant 1 | Reactant 2 | Base | Temperature (°C) | Time (h) | Yield (%) |

| 2-Bromobenzaldehyde | Acetic Anhydride | Potassium Acetate | 180 | 5-8 | Moderate to Good |

| 2-Bromobenzaldehyde | Acetic Anhydride | Triethylamine | Reflux | 5 | Moderate to Good |

Note: Specific yields for the Perkin reaction of 2-bromobenzaldehyde are not consistently reported in the literature and may require optimization.

Knoevenagel Condensation (Doebner Modification)

The Knoevenagel condensation is a versatile method for carbon-carbon bond formation. The Doebner modification is particularly well-suited for the synthesis of cinnamic acids from aromatic aldehydes and malonic acid.[6][7] The reaction is typically catalyzed by a weak base, such as pyridine, often with the addition of a catalytic amount of a stronger base like piperidine.[8][9] The reaction proceeds through an intermediate that undergoes spontaneous decarboxylation upon heating to yield the α,β-unsaturated carboxylic acid.[7]

Reaction Scheme:

Caption: Perkin Reaction Mechanism for this compound Synthesis.

Caption: Experimental Workflow for Knoevenagel Condensation.

Conclusion

The synthesis of this compound from 2-bromobenzaldehyde can be effectively achieved through several established organic reactions. The Knoevenagel condensation (Doebner modification) often presents a reliable and high-yielding route under relatively mild conditions. The Perkin reaction is a classic alternative, though it may require higher temperatures. The Wittig reaction offers good stereochemical control but typically involves a two-step process if starting from a commercially available ester-stabilized ylide. The choice of method will ultimately be guided by the specific requirements of the research, including scale, desired purity, and available resources. The detailed protocols and comparative data presented in this guide should serve as a valuable resource for chemists in the successful synthesis of this important chemical intermediate.

References

- 1. m.youtube.com [m.youtube.com]

- 2. longdom.org [longdom.org]

- 3. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. Knoevenagel Condensation [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

Spectroscopic data of 2-Bromocinnamic acid (NMR, IR, Mass Spec)

A Comprehensive Spectroscopic Analysis of 2-Bromocinnamic Acid

This technical guide provides an in-depth overview of the spectroscopic data for this compound, a compound of interest in organic synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the structural characterization of this molecule.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below. This information is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound was recorded in DMSO-d6 at 400 MHz.[1][2] The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 12.7 | Singlet | 1H | -COOH |

| 7.908 | Doublet | 1H | Ar-H |

| 7.870 | Doublet | 1H | Ar-H or Vinyl-H |

| 7.716 | Triplet | 1H | Ar-H |

| 7.446 | Triplet | 1H | Ar-H |

| 7.366 | Doublet | 1H | Ar-H or Vinyl-H |

| 6.585 | Doublet | 1H | Vinyl-H |

¹³C NMR Data

While specific peak-by-peak data for the ¹³C NMR spectrum of this compound is available in spectral databases, it is not detailed in the immediate search results.[1][3][4] However, based on the structure, the spectrum is expected to show distinct signals for the carboxylic acid carbon, the vinylic carbons, and the aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound has been recorded using techniques such as KBr pellet and ATR.[5] The table below lists the expected characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3100-2500 | Broad | Carboxylic Acid | O-H Stretch |

| ~1700 | Strong | Carboxylic Acid | C=O Stretch |

| ~1630 | Medium | Alkene | C=C Stretch |

| ~1600, ~1475 | Medium-Weak | Aromatic Ring | C=C Stretch |

| ~3050 | Medium-Weak | Alkene/Aromatic | C-H Stretch |

| ~980 | Strong | trans-Alkene | C-H Bend |

| ~750 | Strong | ortho-disubstituted | C-H Bend |

| ~600 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound shows a characteristic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).[2][5]

| m/z | Relative Intensity (%) | Assignment |

| 228 | 11.8 | [M+2]⁺ |

| 226 | 12.2 | [M]⁺ |

| 182/180 | Low | [M-COOH]⁺ |

| 147 | 100 | [M-Br]⁺ or other fragment |

| 103 | 34.0 | Fragment |

| 102 | 22.3 | Fragment |

| 91 | 33.1 | Fragment |

| 77 | 7.5 | Phenyl Cation |

| 75 | 14.7 | Fragment |

| 51 | 20.3 | Fragment |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Sample Preparation and Acquisition

-

Sample Preparation : For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent, such as DMSO-d6.[6] For ¹³C NMR, a more concentrated solution (50-100 mg) is often required to obtain a good signal-to-noise ratio in a reasonable time.[6] The sample is placed in a clean, dry NMR tube.

-

Filtration : To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any particulate matter.

-

Spectrometer Setup : The NMR tube is placed in the spectrometer. The instrument is then set to lock onto the deuterium signal of the solvent.[7]

-

Shimming : The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.[7]

-

Acquisition :

-

For ¹H NMR , a standard pulse sequence is used. The number of scans can vary, but often a single scan is sufficient for a sample of this concentration.

-

For ¹³C NMR , a greater number of scans is necessary due to the low natural abundance of the ¹³C isotope.[8] Proton decoupling is typically used to simplify the spectrum and improve sensitivity.[8]

-

IR Spectrum Acquisition (Thin Solid Film Method)

-

Sample Preparation : Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent like methylene chloride.[9]

-

Film Deposition : Place a drop of this solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[9]

-

Spectrum Measurement : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[9] The spectrum is typically an average of several scans to improve the signal-to-noise ratio.

-

Cleaning : After analysis, the salt plates should be cleaned with a dry solvent like acetone and stored in a desiccator to prevent damage from moisture.[10]

Mass Spectrum Acquisition (Electron Ionization)

-

Sample Introduction : The sample is introduced into the mass spectrometer, where it is vaporized under a high vacuum.[11]

-

Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[12] This causes an electron to be ejected from the molecule, forming a molecular ion (a radical cation).[11][12]

-

Fragmentation : The high energy of the molecular ion often causes it to fragment into smaller, charged species and neutral radicals.[11]

-

Mass Analysis : The positively charged ions (the molecular ion and the fragment ions) are accelerated by an electric field and then deflected by a magnetic field.[12] The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion.[11]

-

Detection : A detector records the abundance of ions at each m/z value, generating the mass spectrum.[12]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for spectroscopic analysis of this compound.

References

- 1. This compound(7345-79-1) 1H NMR spectrum [chemicalbook.com]

- 2. This compound(7345-79-1) MS spectrum [chemicalbook.com]

- 3. This compound(7345-79-1) IR2 [m.chemicalbook.com]

- 4. This compound(7345-79-1) 13C NMR spectrum [chemicalbook.com]

- 5. This compound | C9H7BrO2 | CID 688321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. books.rsc.org [books.rsc.org]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. webassign.net [webassign.net]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility and Stability of 2-Bromocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Bromocinnamic acid, a key intermediate in organic synthesis. The document details its physicochemical properties, experimental protocols for solubility and stability assessment, and its application in synthetic pathways.

Physicochemical Properties of this compound

This compound, with the chemical formula C₉H₇BrO₂, is a halogenated derivative of cinnamic acid.[1] Its properties are influenced by the presence of the bromine atom on the phenyl ring.

| Property | Value | Reference |

| Molecular Weight | 227.05 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 215-220 °C | [2] |

| pKa | 4.41 (Predicted) | [2] |

| Density | 1.607 ± 0.06 g/cm³ (Predicted) | [2] |

| CAS Number | 7499-56-1 | [1] |

| InChIKey | OMHDOOAFLCMRFX-AATRIKPKSA-N | [1] |

Solubility Profile

Quantitative solubility data for this compound is not extensively available in the public domain. However, based on its chemical structure and information on related compounds, a qualitative solubility profile can be inferred.

| Solvent | Solubility | Reference |

| Water | Limited to insoluble. The related 4-Bromocinnamic acid has limited solubility in water. | |

| Ethanol | Soluble. 4-Bromocinnamic acid is soluble in ethanol. | |

| Methanol | Soluble. | |

| Dimethyl Sulfoxide (DMSO) | Soluble. Cinnamic acid can be dissolved in DMSO at high concentrations (e.g., up to 29 mg/mL). A similar trend is expected for its bromo-derivative. | [3] |

| Acetone | Soluble. 4-Bromocinnamic acid is soluble in acetone. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, DMSO)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC-UV or UV-Vis spectrophotometer

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Place the container in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of this compound in the solvent based on the concentration of the saturated solution.

-

Stability Profile and Forced Degradation Studies

The stability of this compound is a critical parameter, especially in the context of its use in multi-step syntheses and for the storage of the compound. Forced degradation studies are essential to identify potential degradation products and establish its degradation pathways.[4][5]

Recommended Conditions for Forced Degradation Studies

The following conditions are based on ICH guidelines for forced degradation studies.[4] The extent of degradation should be targeted in the range of 5-20%.[5]

| Stress Condition | Recommended Parameters |

| Acid Hydrolysis | 0.1 M HCl at room temperature and/or elevated temperature (e.g., 60 °C) for a specified duration. |

| Base Hydrolysis | 0.1 M NaOH at room temperature and/or elevated temperature (e.g., 60 °C) for a specified duration. |

| Oxidation | 3% H₂O₂ at room temperature for a specified duration. |

| Thermal Degradation | The solid drug substance is exposed to dry heat (e.g., 80-100 °C) for a specified duration. |

| Photostability | The solid drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. |

Experimental Protocol for Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.

Objective: To develop and validate an HPLC method capable of resolving this compound from its degradation products.

Instrumentation and Materials:

-

HPLC system with a photodiode array (PDA) or UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile or Methanol

-

This compound reference standard

-

Forced degradation samples

Chromatographic Conditions (A starting point for method development):

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (Acetonitrile). A typical gradient could be 10-90% B over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at a suitable wavelength (e.g., determined by UV scan, likely around 270-280 nm) |

| Injection Volume | 10 µL |

Procedure:

-

Method Development:

-

Inject the this compound reference standard to determine its retention time and peak shape.

-

Inject samples from each forced degradation study.

-

Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve adequate separation of the parent peak from all degradation product peaks. The use of a PDA detector is recommended for peak purity analysis.

-

-

Method Validation:

-

Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

-

Thermal Stability Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and phase transitions of this compound.

Objective: To determine the decomposition temperature and melting point of this compound.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

General TGA Protocol:

-

Accurately weigh 5-10 mg of this compound into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Record the mass loss as a function of temperature.

General DSC Protocol:

-

Accurately weigh 2-5 mg of this compound into a DSC pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its melting point.

-

Record the heat flow as a function of temperature to determine the melting point and enthalpy of fusion.

Applications in Organic Synthesis

This compound is a valuable intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[6]

Synthesis via the Heck Reaction

The Heck reaction is a common method for the synthesis of cinnamic acid derivatives.[7][8]

Reaction Scheme:

Experimental Protocol:

-

To a vial containing o-bromoiodobenzene dissolved in acetonitrile, add triethylamine, acrylic acid, and palladium(II) acetate.[9]

-

Heat the mixture at 80-90 °C with stirring for one hour.[9]

-

Cool the reaction to room temperature and then in an ice bath.[9]

-

Isolate the product by suction filtration.[9]

Synthesis of γ-Lactams

A significant application of this compound is in the synthesis of heterocycles like γ-lactams, which are important structural motifs in biologically active compounds.[6][10]

Reaction Scheme:

Mandatory Visualizations

Experimental Workflow for Stability Testing

Logical Relationship in Heck Reaction Mechanism

References

- 1. This compound | C9H7BrO2 | CID 688321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 7345-79-1 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. odinity.com [odinity.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Bromocinnamic Acid Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction: 2-Bromocinnamic acid and its derivatives represent a compelling class of compounds with significant potential in medicinal chemistry and materials science. The presence of the bromine atom at the ortho position of the cinnamic acid scaffold imparts unique reactivity, making it a valuable building block in advanced organic synthesis.[1][2] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives and their analogs, tailored for researchers, scientists, and professionals in drug development.

Chemical Synthesis and Methodologies

The synthesis of this compound and its derivatives can be achieved through various modern organic chemistry reactions. The selection of a specific method often depends on the desired derivative, available starting materials, and scalability. Key synthetic strategies include palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, as well as classic condensation reactions.

Palladium-Catalyzed Heck Reaction

The Heck reaction is a powerful method for the synthesis of substituted alkenes. In the context of this compound derivatives, it is particularly useful for coupling aryl halides with acrylic acid or its esters.[3][4][5] The ortho-bromine substituent in this compound plays a crucial role in influencing the oxidative addition step in the palladium catalytic cycle, which can lead to improved yields and selectivity.[1][2]

-

Reaction Setup: To a Schlenk tube, add the aryl bromide (1.0 mmol), acrylic acid or ester (1.5 mmol), palladium(II) acetate (1.0 mol%), and a suitable ligand (e.g., a phosphine or N-heterocyclic carbene, 2 mol%).

-

Solvent and Base: Add a solvent system, such as a mixture of water and an organic solvent like DMF, and a base (e.g., K2CO3, 2 mmol).[6]

-

Reaction Conditions: Heat the mixture at a specified temperature (typically 80-120 °C) for a designated time (usually 4-24 hours) until the reaction is complete, as monitored by TLC or GC.

-

Workup and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.[6]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[7][8][9] This reaction is instrumental in synthesizing biaryl derivatives and other complex structures from this compound.

-

Reaction Setup: In a reaction vessel, combine this compound or its ester (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2, 2-5 mol%), and a base (e.g., K2CO3, Na2CO3, or Cs2CO3, 2-3 equiv.).

-

Solvent: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 2 to 24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction mixture, dilute it with water, and extract with an organic solvent. The organic phase is then washed, dried, and concentrated. The final product is purified by recrystallization or column chromatography.

Knoevenagel Condensation

The Knoevenagel condensation is a classic method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid. This method can be employed for the synthesis of various substituted cinnamic acids.

-

Reactants: In a round-bottom flask, dissolve the substituted benzaldehyde (e.g., 2-bromobenzaldehyde) and malonic acid in pyridine.

-

Catalyst: Add a catalytic amount of piperidine.

-

Reaction Conditions: Reflux the mixture for a specified period.

-

Workup and Purification: After cooling, pour the reaction mixture into a solution of dilute hydrochloric acid to precipitate the product. The solid is then collected by filtration, washed with water, and can be further purified by recrystallization.[10]

Biological Activities and Therapeutic Potential

Derivatives of cinnamic acid are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[11][12][13] The introduction of a bromine atom at the 2-position can modulate these activities, leading to the development of potent therapeutic agents.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of cinnamic acid derivatives against various cancer cell lines.[11][14][15][16] The anticancer mechanism often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Table 1: In Vitro Cytotoxicity (IC50 values in µM) of Selected Cinnamic Acid Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-methyl-2-chlorocinnamide | A-549 (Lung) | 11.38 | [17] |

| (E)-3-(3-methoxyphenyl)-N'-((E)-3-(4-nitrophenyl)acryloyl)acrylohydrazide | HepG2 (Liver) | 3.36 | [16] |

| (E)-3-(3-methoxyphenyl)-N'-((E)-3-(4-nitrophenyl)acryloyl)acrylohydrazide | PC-3 (Prostate) | 4.17 | [16] |

| (E)-3-(3-methoxyphenyl)-N'-((E)-3-(4-nitrophenyl)acryloyl)acrylohydrazide | A-549 (Lung) | 5.99 | [16] |

| 3-(3,5-Dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid | HCT-116 (Colon) | 1.89 | [16] |

| 3-(3,5-Dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid | HepG2 (Liver) | 4.05 | [16] |

| 3-(3,5-Dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid | MCF-7 (Breast) | 19.3 | [16] |

| 6-Cinnamoyl-4-arylaminothienopyrimidine (59e) | A549 (Lung) | 0.04 | [11] |

| 6-Cinnamoyl-4-arylaminothienopyrimidine (59e) | HeLa (Cervical) | 0.004 | [11] |

| 6-Cinnamoyl-4-arylaminothienopyrimidine (59g) | HeLa (Cervical) | 0.033 | [11] |

Antimicrobial Activity

Bromination of the double bond in cinnamic acid derivatives has been shown to enhance their antimicrobial activity, particularly against fungi and Gram-positive bacteria.[18]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Cinnamic Acid Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Substituted Cinnamic Acid Hydrazide (28b-d) | Staphylococcus sp. | 1-2 | [19] |

| Substituted Cinnamic Acid Hydrazide (28b-d) | Enterococcus sp. | 1-2 | [19] |

| Cinnamic Acid | Gram-negative and Gram-positive bacteria | >5.0 mM | [20] |

| cis-Cinnamic Acid | MDR M. tuberculosis | 16.9 µM (MBC) | [20] |

| 2-Coumaric Acid | M. tuberculosis H37Rv | 122 µM | [20] |

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through the modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design and development.

Apoptosis Induction

One of the primary anticancer mechanisms of cinnamic acid derivatives is the induction of apoptosis, or programmed cell death.[17][21][22] This is often achieved through the intrinsic (mitochondrial) pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.[17]

Caption: Apoptosis induction by this compound derivatives.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is often dysregulated in cancer.[23][24][25] Cinnamic acid derivatives have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory and anticancer effects.[13][26]

Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial for regulating cell proliferation, differentiation, and survival.[27] Dysregulation of this pathway is a hallmark of many cancers. Cinnamic acid derivatives have been shown to modulate MAPK signaling, contributing to their anticancer effects.[28][29][30]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. odinity.com [odinity.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives [mdpi.com]

- 13. Anti-inflammatory effects of hydroxycinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. mdpi.com [mdpi.com]

- 16. In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. [Antimicrobial activity of some cinnamic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Acrylic Acid Moiety in 2-Bromocinnamic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Bromocinnamic acid is a versatile bifunctional molecule whose reactivity is dominated by its acrylic acid moiety and the unique positioning of its ortho-bromo substituent. The acrylic acid core, consisting of a carboxylic acid function and a conjugated carbon-carbon double bond, offers multiple sites for chemical modification. Standard transformations such as esterification, amidation, catalytic hydrogenation, and electrophilic addition are readily achievable. More significantly, the ortho-bromo group serves as a synthetic handle for powerful palladium-catalyzed intramolecular cyclization reactions, providing a direct route to valuable heterocyclic scaffolds such as coumarins and γ-lactams. This guide provides a detailed overview of these key reactions, including quantitative data, comprehensive experimental protocols, and visualizations of reaction pathways and workflows, to aid researchers in leveraging the synthetic potential of this important building block.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group in this compound undergoes standard transformations, most notably esterification and amidation. These reactions are fundamental for modifying the molecule's solubility, lipophilicity, and for creating prodrugs or linking it to other pharmacophores.

Esterification and Amidation

Fischer esterification, employing an alcohol in the presence of a strong acid catalyst, is a common method for synthesizing 2-bromocinnamate esters. Similarly, amidation can be achieved by activating the carboxylic acid, for instance by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. Direct amidation using coupling agents or boric acid catalysis is also a viable and increasingly popular strategy.

Table 1: Summary of Carboxylic Acid Derivatization Reactions

| Reaction Type | Reagents & Conditions | Typical Yield (%) | Notes |

| Fischer Esterification | Alcohol (e.g., MeOH, EtOH) in excess, cat. H₂SO₄, Reflux, 1-6 h | 85-95% | Equilibrium-driven; removal of water or use of excess alcohol improves yield. |

| Amidation (via Acyl Chloride) | 1. SOCl₂, Reflux 2. Amine (RNH₂), Base (e.g., Et₃N), CH₂Cl₂, 0 °C to RT | 75-90% | Two-step process; suitable for a wide range of amines. |

| Direct Amidation (Catalytic) | Amine (RNH₂), Boric Acid (catalyst), Toluene, Reflux (Dean-Stark), 8-16 h | 60-85% | A greener, one-pot alternative to traditional methods.[1] |

Detailed Experimental Protocol: Fischer Esterification

Protocol: Synthesis of Methyl 2-bromocinnamate

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (5.0 g, 22.0 mmol) in anhydrous methanol (50 mL).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.6 mL, ~1.1 g, 11.2 mmol) dropwise to the suspension.

-

Reflux: Heat the reaction mixture to a gentle reflux (approx. 65 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the oily residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude methyl 2-bromocinnamate can be purified by column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) or by recrystallization from a suitable solvent system to afford the pure product as a white solid.

Reactivity of the Alkene Group

The α,β-unsaturated double bond in the acrylic acid moiety is electron-deficient and susceptible to both electrophilic addition and reduction reactions.

Electrophilic Addition and Hydrogenation

The alkene readily undergoes electrophilic addition. A classic example is the addition of bromine (Br₂), which proceeds via a bromonium ion intermediate, resulting in an anti-addition product. Catalytic hydrogenation selectively reduces the carbon-carbon double bond without affecting the carboxylic acid or the aromatic ring, yielding 3-(2-bromophenyl)propanoic acid.

Table 2: Summary of Alkene Functionalization Reactions

| Reaction Type | Reagents & Conditions | Typical Yield (%) | Notes |

| Bromination | Pyridinium tribromide, Glacial Acetic Acid, 60 °C, 1 h | 80-95% | Stereospecific anti-addition. Using pyridinium tribromide is safer than liquid bromine. |

| Catalytic Hydrogenation | H₂ (1 atm), 5-10% Pd/C, Solvent (e.g., EtOH, EtOAc), RT, 2-12 h | >95% | Highly efficient and selective for the C=C bond. |

| Transfer Hydrogenation | Formic acid/Triethylamine, Rhodium catalyst, 65-85 °C, 4 h | 45-99% | Avoids the need for pressurized H₂ gas; yield is highly dependent on catalyst and conditions.[1][2] |

Detailed Experimental Protocol: Bromine Addition

Protocol: Synthesis of 2,3-Dibromo-3-(2-bromophenyl)propanoic Acid

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.27 g, 10.0 mmol) and glacial acetic acid (8 mL).

-

Reagent Addition: Add pyridinium tribromide (3.20 g, 10.0 mmol) to the flask.

-

Reflux: Heat the mixture in a water bath at 60 °C with stirring for 1 hour. Monitor the reaction for a color change from reddish-orange to pale yellow, indicating consumption of the bromine.

-

Precipitation: Cool the reaction mixture to room temperature, then cool further in an ice bath for 15 minutes. Add cold water (20 mL) to precipitate the product completely.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with several portions of cold water.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixed solvent system. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Reheat until clear, then allow to cool slowly to form pure crystals.

-

Drying: Dry the purified crystals in a desiccator to obtain the final product.

Unique Cyclization via Intramolecular Heck Reaction

The most significant aspect of this compound's reactivity stems from the juxtaposition of the acrylic acid moiety and the ortho-bromo substituent. This arrangement makes its derivatives ideal precursors for palladium-catalyzed intramolecular Heck reactions, a powerful method for constructing heterocyclic rings.[2][3][4][5] By first converting the carboxylic acid to an amide, subsequent intramolecular C-C bond formation between the aryl bromide and the alkene can lead to the synthesis of γ-lactams, an important structural motif in many biologically active compounds.[6]

Table 3: Summary of Intramolecular Heck Cyclization Conditions

| Substrate Type | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Product |

| 2-Bromocinnamide | Pd(OAc)₂, PPh₃ | K₂CO₃ | DMF | 100-120 | 70-90% | γ-Lactam |

| N-Allyl-2-bromoaniline | Pd(OAc)₂, BINAP | Cs₂CO₃ | Toluene | 100 | 85-95% | Indoline |

| 2-Bromophenyl allyl ether | PdCl₂(PPh₃)₂ | Et₃N | Acetonitrile | 80 | 75-90% | Dihydrofuran |

Detailed Experimental Protocol: Intramolecular Heck Reaction

Protocol: Synthesis of a γ-Lactam from N-allyl-2-bromobenzamide (A derivative of this compound)

Note: This protocol is representative for the cyclization of an amide derived from 2-bromo-benzoic acid, illustrating the principle applicable to 2-bromocinnamide derivatives.

-

Precursor Synthesis: First, synthesize the N-allyl-2-bromobenzamide by reacting 2-bromobenzoyl chloride with allylamine in the presence of a base like triethylamine.

-

Reaction Setup: To an oven-dried Schlenk flask, add N-allyl-2-bromobenzamide (1.20 g, 5.0 mmol), palladium(II) acetate (56 mg, 0.25 mmol, 5 mol%), and triphenylphosphine (131 mg, 0.50 mmol, 10 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, 25 mL) and potassium carbonate (1.38 g, 10.0 mmol) via syringe.

-

Reaction: Heat the mixture to 110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

-

Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst. Rinse the pad with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel, add water (50 mL) and extract with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the desired γ-lactam.

Applications in Drug Discovery and Materials Science

The diverse reactivity of this compound makes it a valuable scaffold in medicinal chemistry and materials science.

-

Drug Development: Cinnamic acid derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[7][8][9][10][11][12] The ability to easily generate esters and amides allows for the creation of large libraries of compounds for screening. Furthermore, the intramolecular Heck reaction provides access to rigid heterocyclic structures like lactams, which are privileged scaffolds in many approved drugs. These derivatives can act as inhibitors in various signaling pathways, for example, by targeting protein kinases involved in cell proliferation.[11][13]

-

Materials Science: The acrylic acid moiety can be incorporated into polymer backbones. The presence of the bromine atom can enhance properties such as thermal stability and flame retardancy in the resulting materials.[6]

General Experimental Workflow

The synthesis and purification of derivatives from this compound typically follow a standardized laboratory workflow, ensuring the efficient isolation of the target compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. This compound | 7499-56-1 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. soc.chim.it [soc.chim.it]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis, antiinflammatory and anticancer activity of cinnamic acids, their derivatives and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cinnamic acid derivatives as inhibitors for chorismatases and isochorismatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A series of cinnamic acid derivatives and their inhibitory activity on intestinal alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]

- 13. web.pkusz.edu.cn [web.pkusz.edu.cn]

Methodological & Application

Application Notes and Protocols: Heck Reaction Protocol for the Synthesis of Substituted Stilbenes Using 2-Bromocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted olefins.[1][2] This powerful carbon-carbon bond-forming reaction has found widespread application in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and advanced materials.[2][3] Cinnamic acids and their derivatives are important intermediates in the pharmaceutical and fine chemical industries, exhibiting a range of biological activities such as anticancer, antioxidant, and anti-inflammatory properties.[2] This document provides a detailed protocol for the Heck reaction using 2-bromocinnamic acid as an aryl halide substrate, offering a versatile route to the synthesis of substituted stilbene derivatives.

General Reaction Mechanism

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[2] The generally accepted mechanism consists of several key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (in this case, this compound) to form a Pd(II) intermediate.[2][4]

-

Alkene Coordination and Insertion: The alkene reactant coordinates to the palladium(II) complex. This is followed by a migratory insertion of the alkene into the palladium-aryl bond.[2][4][5]

-

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, leading to the formation of the new C=C double bond in the product and a palladium-hydride species.[4][5] This step is crucial for determining the stereoselectivity of the reaction.[6]

-

Reductive Elimination and Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3][7]

Experimental Protocol

This protocol describes a general procedure for the Heck reaction between this compound and a generic alkene (e.g., styrene). Researchers should optimize the reaction conditions for their specific alkene substrate.

Materials:

-

This compound

-

Alkene (e.g., Styrene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Hydrochloric acid (HCl), 1 M solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Nitrogen or Argon gas

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).

-

Solvent and Base Addition: Add anhydrous solvent (e.g., DMF or MeCN) to the flask, followed by the base (e.g., triethylamine, 2-3 equivalents). Stir the mixture until the catalyst and ligand are fully dissolved.

-

Reactant Addition: Add this compound (1 equivalent) and the alkene (1.1-1.5 equivalents) to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the mixture with 1 M HCl and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted stilbene derivative.

Data Presentation

The following tables summarize typical reaction parameters and potential outcomes for a Heck reaction. These are representative examples, and actual results will vary depending on the specific substrates and conditions used.

Table 1: Representative Heck Reaction Conditions

| Parameter | Condition | Notes |

| Aryl Halide | This compound | --- |

| Alkene | Styrene | Can be substituted with other alkenes. |

| Catalyst | Pd(OAc)₂ (2 mol%) | Other common catalysts include PdCl₂ and Tetrakis(triphenylphosphine)palladium(0).[1] |

| Ligand | PPh₃ (4 mol%) | Other phosphine ligands like BINAP can also be used.[1] |

| Base | Triethylamine (2.5 eq.) | Inorganic bases like K₂CO₃ or NaOAc are also common.[1][8] |

| Solvent | Anhydrous DMF | NMP and acetonitrile are also frequently used solvents.[8] |

| Temperature | 100 °C | Reaction temperatures can range from 50-180 °C.[8] |

| Reaction Time | 12 hours | Varies depending on substrate reactivity. |

Table 2: Hypothetical Yields for Heck Reaction with Various Alkenes

| Alkene Substrate | Product | Hypothetical Yield (%) |

| Styrene | (E)-2-(2-Styryl)cinnamic acid | 85 |

| Ethyl acrylate | (E)-2-(3-Ethoxy-3-oxoprop-1-en-1-yl)cinnamic acid | 78 |

| 1-Octene | (E)-2-(Oct-1-en-1-yl)cinnamic acid | 72 |

Visualizations

The following diagrams illustrate the catalytic cycle of the Heck reaction and a typical experimental workflow.

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Caption: Experimental workflow for the Heck reaction.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. chemistnotes.com [chemistnotes.com]

- 4. byjus.com [byjus.com]

- 5. scispace.com [scispace.com]

- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pure.rug.nl [pure.rug.nl]

Application Notes and Protocols for Sonogashira Coupling of 2-Bromocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its typically mild reaction conditions and broad functional group tolerance.[1][2] This document provides detailed application notes and a protocol for the Sonogashira coupling of 2-Bromocinnamic acid, a vinyl bromide substrate bearing a carboxylic acid moiety. A key challenge in coupling reactions involving substrates with acidic protons, such as carboxylic acids, is the potential for side reactions with the basic conditions typically employed. However, specific conditions, particularly copper-free protocols, have been developed that exhibit excellent tolerance for carboxylic acid groups, obviating the need for protection/deprotection steps.[3]

Core Concepts and Reaction Parameters

The Sonogashira reaction is typically catalyzed by a palladium(0) complex and, in its classic form, utilizes a copper(I) co-catalyst.[4][5] The reaction proceeds through a catalytic cycle involving oxidative addition of the vinyl halide to the Pd(0) species, followed by transmetalation with a copper acetylide (in the copper-co-catalyzed version) or direct reaction with the deprotonated alkyne (in the copper-free version), and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[4]

For substrates like this compound, a copper-free Sonogashira protocol is highly recommended. The absence of copper minimizes the risk of alkyne homocoupling (Glaser coupling) and can improve the functional group tolerance, particularly for sensitive substrates.[1][6]

Key Parameters for Optimization:

-

Catalyst System: A palladium source, often a Pd(II) precatalyst that is reduced in situ to Pd(0), is essential. Common choices include PdCl₂(PPh₃)₂ and Pd(OAc)₂. The choice and loading of the phosphine ligand can also be critical.

-

Base: An amine base is required to deprotonate the terminal alkyne. For substrates with a carboxylic acid, a non-nucleophilic amine base like piperidine or a hindered amine is preferable to prevent unwanted side reactions. Inorganic bases such as carbonates can also be employed in some systems.[4]

-

Solvent: A variety of organic solvents can be used, with the choice often depending on the solubility of the reactants and the reaction temperature. Common solvents include THF, DMF, and acetonitrile.

-

Temperature and Reaction Time: Vinyl bromides are generally more reactive than aryl bromides, often allowing for milder reaction conditions.[4] Reactions can often be conducted at room temperature or with gentle heating. Reaction times are typically monitored by techniques such as TLC or LC-MS.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical quantitative data for the copper-free Sonogashira coupling of haloaryl carboxylic acids, which serves as a strong model for the reaction of this compound.[3]

| Parameter | Value/Range | Notes |

| Substrate | Haloaryl Carboxylic Acid | This compound is a vinyl bromide with a carboxylic acid. |

| Terminal Alkyne | 1.1 - 1.5 equivalents | A slight excess of the alkyne is typically used. |

| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) | A common and effective catalyst for this transformation. |

| Base | Piperidine (10 equivalents) | A large excess of the amine base is used to deprotonate the alkyne and neutralize the generated HBr. |

| Solvent | DMF or THF | Solvents that can solubilize the reactants and catalyst are chosen. |

| Temperature | Room Temperature to 85 °C | Gentle heating may be required to drive the reaction to completion. |

| Reaction Time | 20 minutes - 24 hours | Reaction progress should be monitored. |

| Yield | Good to Excellent (typically >80%) | High yields are often achievable under optimized conditions. |

Experimental Protocol: Copper-Free Sonogashira Coupling of this compound

This protocol is a representative procedure adapted from established methods for the copper-free Sonogashira coupling of substrates containing carboxylic acids.[3]

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Piperidine

-

Anhydrous, degassed solvent (e.g., DMF or THF)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

-

TLC plates and developing chamber

-

Purification supplies (silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

-

Catalyst and Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the terminal alkyne (1.2 eq.) and PdCl₂(PPh₃)₂ (0.02 eq., 2 mol%).

-

Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., DMF, to a concentration of ~0.1 M) followed by piperidine (10 eq.).

-

Reaction: Stir the reaction mixture at room temperature or heat to 85 °C. Monitor the progress of the reaction by TLC until the starting material is consumed (typically within 20 minutes to a few hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with 1 M HCl to a pH of ~2-3.

-

Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Mandatory Visualizations

Caption: General experimental workflow for the Sonogashira coupling of this compound.

Caption: Simplified catalytic cycle for the copper-free Sonogashira coupling reaction.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Heterocycles from 2-Bromocinnamic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of heterocycles, specifically focusing on the utility of 2-bromocinnamic acid derivatives as versatile starting materials. The methodologies outlined herein are pivotal for the construction of quinolone and coumarin scaffolds, which are of significant interest in medicinal chemistry and drug development.

Synthesis of 4-Arylquinolin-2(1H)-ones via a Domino Heck/Cyclization Reaction

The synthesis of quinolin-2(1H)-ones, a core structure in many pharmaceuticals, can be efficiently achieved through a palladium-catalyzed domino Heck/cyclization reaction. This approach utilizes a derivative of 2-aminocinnamic acid, which can be conceptually derived from this compound, to construct the heterocyclic core in a one-pot procedure. The following protocol is adapted from the work of Cacchi and coworkers for the synthesis of 4-arylquinolin-2(1H)-ones.[1]

Reaction Scheme:

Caption: General scheme for the palladium-catalyzed synthesis of 4-arylquinolin-2(1H)-ones.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 4-arylquinolin-2(1H)-one derivatives.

| Entry | Aryl Iodide (Ar-I) | Product | Yield (%) |

| 1 | Iodobenzene | 4-Phenylquinolin-2(1H)-one | 80 |

| 2 | 4-Iodoanisole | 4-(4-Methoxyphenyl)quinolin-2(1H)-one | 75 |

| 3 | 4-Iodotoluene | 4-(4-Methylphenyl)quinolin-2(1H)-one | 78 |

| 4 | 1-Iodo-4-nitrobenzene | 4-(4-Nitrophenyl)quinolin-2(1H)-one | 65 |

| 5 | 1-Iodo-4-chlorobenzene | 4-(4-Chlorophenyl)quinolin-2(1H)-one | 72 |

Experimental Protocol

Materials:

-

Methyl β-(2-acetamidophenyl)acrylate

-

Aryl iodide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium acetate (KOAc)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl β-(2-acetamidophenyl)acrylate (1.0 mmol), the corresponding aryl iodide (1.2 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and potassium acetate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add anhydrous N,N-dimethylformamide (5 mL) via syringe.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-arylquinolin-2(1H)-one.

Logical Workflow for Quinolone Synthesis

Caption: Experimental workflow for the synthesis of 4-arylquinolin-2(1H)-ones.

Proposed Synthesis of Coumarins via Intramolecular Heck Reaction

While the direct palladium-catalyzed intramolecular cyclization of this compound to coumarin is not extensively documented, a plausible and highly valuable synthetic route can be proposed based on the well-established intramolecular Heck reaction. This hypothetical protocol serves as a guide for researchers to explore this transformation.

Proposed Reaction Scheme:

Caption: Proposed palladium-catalyzed intramolecular Heck reaction for the synthesis of coumarin from this compound.

Key Considerations and Proposed Reaction Parameters

The success of this intramolecular Heck reaction will likely depend on the careful optimization of several parameters. The following table provides a starting point for this optimization.

| Parameter | Proposed Conditions | Rationale |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Commonly used and effective Pd(0) or Pd(II) precursors for Heck reactions. |

| Ligand | PPh₃, P(o-tol)₃, BINAP | Phosphine ligands are crucial for stabilizing the palladium catalyst and influencing reactivity and selectivity. |

| Base | K₂CO₃, Cs₂CO₃, Et₃N | A base is required to neutralize the HBr formed during the catalytic cycle. |

| Solvent | DMF, DMAc, Acetonitrile | Polar aprotic solvents are typically effective for Heck reactions. |

| Temperature | 80 - 140 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |

| Additive | Phase-transfer catalyst (e.g., TBAB) | May be beneficial if solubility is an issue. |

Proposed Experimental Protocol

Materials:

-

This compound or its methyl/ethyl ester

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (or its ester) (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.1 mmol, 10 mol%).

-

Add potassium carbonate (2.0 mmol).

-

Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.